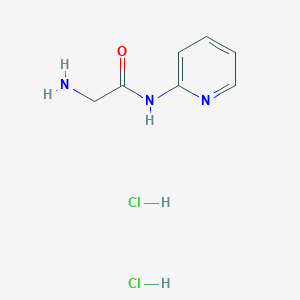
1-(3-Amino-pyridin-2-YL)-ethanone hydrochloride
Descripción general
Descripción
The compound “(S)-1-(3-Amino-pyridin-2-yl)-ethylamine Hydrochloride” is a biochemical used for proteomics research . Another related compound is “AMINO-PYRIDIN-2-YL-ACETIC ACID” with the CAS number 62451-88-1 .
Molecular Structure Analysis
The molecular structure of related compounds such as “(S)-1-(3-Amino-pyridin-2-yl)-ethylamine Hydrochloride” and “AMINO-PYRIDIN-2-YL-ACETIC ACID” can be found in various databases .Physical And Chemical Properties Analysis
For the related compound “AMINO-PYRIDIN-2-YL-ACETIC ACID”, the melting point is 130-132 °C, the predicted boiling point is 306.7±32.0 °C, and the predicted density is 1.328±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis 1-(3-Amino-pyridin-2-yl)-ethanone hydrochloride is utilized in microwave-assisted synthesis to create various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine and 3-methylisothiazolo[5,4-b]pyridine, showcasing its versatility in producing heterocyclic compounds under microwave irradiation, which is a rapid and efficient method for organic synthesis (Ankati & Biehl, 2010).
Antimicrobial Activity This compound has been investigated for its potential in creating antimicrobial agents. A study synthesizing 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone demonstrated significant antimicrobial activity, indicating the compound's potential use in developing new antimicrobial drugs (Salimon, Salih, & Hussien, 2011).
DNA Interaction and Drug Design Research involving Schiff base ligands derived from 2,6-diaminopyridine, which relates to the chemical family of this compound, highlights its application in DNA interaction studies. These studies are crucial for drug design, particularly in the development of cancer treatment drugs, as they provide insights into how these compounds can bind to DNA and potentially alter its function (Kurt et al., 2020).
Antiviral Activity The compound has been used as a starting material for synthesizing heterocyclic compounds with potential antiviral activity. This includes the preparation of derivatives with promising activity against HSV1 and HAV-MBB, showcasing the compound's relevance in the search for new antiviral agents (Attaby et al., 2006).
Fluorophore Development for Material Science Research into the development of environmentally sensitive fluorophores for material science applications has utilized derivatives of this compound. These compounds exhibit strong blue-green fluorescence emission, making them suitable for various applications in materials science, including as sensors and in imaging techniques (Hussein, El Guesmi, & Ahmed, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-aminopyridin-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-5(10)7-6(8)3-2-4-9-7;/h2-4H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJHORIMRTUTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263378-87-5 | |
| Record name | Ethanone, 1-(3-amino-2-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1524128.png)


![1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B1524133.png)






